BenchChemオンラインストアへようこそ!

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate

kinase inhibition tyrosine kinase anti-inflammatory

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate (synonym: N-(2,6-dichlorobenzoyl)-4-bromo-L-phenylalanine ethyl ester; CAS 232276-01-6) is a chiral, non-proteinogenic amino acid derivative belonging to the N-acyl phenylalanine ester class. It features an (S)-configured propanoate core bearing a 4-bromophenyl side chain and a 2,6-dichlorobenzamido moiety, with molecular formula C₁₈H₁₆BrCl₂NO₃ and molecular weight 445.13 g/mol.

Molecular Formula C18H16BrCl2NO3
Molecular Weight 445.1 g/mol
Cat. No. B12439088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
Molecular FormulaC18H16BrCl2NO3
Molecular Weight445.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23)
InChIKeyNEAGYRGZNJWPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate – Structural Identity, Procurement Identifiers, and Research-Grade Purity


Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate (synonym: N-(2,6-dichlorobenzoyl)-4-bromo-L-phenylalanine ethyl ester; CAS 232276-01-6) is a chiral, non-proteinogenic amino acid derivative belonging to the N-acyl phenylalanine ester class . It features an (S)-configured propanoate core bearing a 4-bromophenyl side chain and a 2,6-dichlorobenzamido moiety, with molecular formula C₁₈H₁₆BrCl₂NO₃ and molecular weight 445.13 g/mol [1]. The compound is commercially available at research-grade purity (typically 95–98%) from multiple suppliers and is utilized as a synthetic building block, a kinase profiling probe, and a scaffold for structure-activity relationship (SAR) exploration in integrin and kinase-targeted drug discovery programs [2].

Why Generic Interchange of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate with In-Class Analogs Is Not Scientifically Valid


Within the N-acyl phenylalanine ester class, substitution at three structural coordinates—the aryl side chain, the N-acyl group, and the ester moiety—produces large differences in target engagement, physicochemical properties, and synthetic utility. Replacing the 4-bromophenyl group with a biphenyl system (as in TR-14035) shifts the biological profile from kinase inhibition to potent sub-nanomolar integrin antagonism . Changing the ethyl ester to a methyl ester (CAS 232277-15-5) alters lipophilicity and metabolic stability without preserving the same steric and electronic properties for target binding . Even retaining the identical core while removing the ester (free carboxylic acid form) converts the compound from a membrane-permeable prodrug-type scaffold into a polar, potentially transporter-dependent species. These multidimensional SAR interdependencies mean that no single in-class compound can serve as a drop-in surrogate for another without quantitative, assay-matched verification across the specific biological or synthetic context of interest [1].

Quantitative Differentiation Evidence for Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate Versus Closest Analogs


Kinase Inhibition Profile: Broad-Spectrum Tyrosine Kinase Activity (IC₅₀ 3.2–8.7 μM) Differentiates This Compound from Integrin-Selective Analogs

In vitro screening of ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate against a panel of 50 kinases revealed moderate inhibition of several tyrosine kinases implicated in inflammatory pathways, with IC₅₀ values ranging from 3.2 to 8.7 μM [1]. In contrast, the closely related analog TR-14035—which replaces the 4-bromophenyl group with a 2',6'-dimethoxy-[1,1'-biphenyl]-4-yl substituent and bears a free carboxylic acid instead of an ethyl ester—shows no reported kinase activity and instead functions as a potent, selective dual α4β7/α4β1 integrin antagonist with IC₅₀ values of 7 nM and 87 nM, respectively . This shift from micromolar kinase inhibition to nanomolar integrin antagonism, driven solely by modifications to the aryl side chain and ester group, underscores the functional divergence within this scaffold class.

kinase inhibition tyrosine kinase anti-inflammatory

Ester Functionality: Ethyl Ester Provides Superior Lipophilicity (XLogP3 = 5.4) and Synthetic Versatility Relative to the Methyl Ester and Free Acid Forms

The ethyl ester of 4-bromo-N-(2,6-dichlorobenzoyl)-L-phenylalanine exhibits a calculated partition coefficient (XLogP3) of 5.4 and a topological polar surface area (TPSA) of 55.4 Ų [1]. The methyl ester analog (CAS 232277-15-5, MW 431.11) is expected to have a lower logP by approximately 0.5 units based on the Hansch π constant for the additional methylene group, reducing membrane permeability relative to the ethyl ester . The free carboxylic acid form (not commercially cataloged as a discrete CAS) would carry a formal negative charge at physiological pH, substantially reducing passive membrane permeability and necessitating active transport for cellular uptake. In the context of prodrug design or cell-based assays, the ethyl ester provides an optimal balance of lipophilicity for passive diffusion while retaining a hydrolytically cleavable ester bond for intracellular release of the active acid metabolite, a feature absent in both the methyl ester (which may have different hydrolysis kinetics) and the free acid (which may not enter cells efficiently) [2].

physicochemical properties prodrug design logP

Stereochemical Purity: (S)-Enantiomer with >98% ee Enables Enantioselective Applications Unavailable with Racemic Mixtures

Recent advances in asymmetric synthesis have enabled production of ethyl (2S)-3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate with >98% enantiomeric excess (ee) via novel catalytic systems [1]. Commercial suppliers offer the compound at 96–99% purity with defined (S)-stereochemistry . In contrast, the racemic mixture or the (R)-enantiomer are not widely cataloged as discrete products, meaning that procurement of the stereochemically defined (S)-form is the de facto standard for research applications. This is critical because the VLA-4 antagonist literature on related N-acyl phenylalanine derivatives has established that biological activity resides predominantly in the (S)-enantiomer, with the (R)-enantiomer showing significantly reduced or absent activity [2]. Users requiring enantioselective SAR exploration or chiral pool synthesis must therefore specify the (S)-configured product rather than assuming a racemic mixture will yield interpretable results.

chiral synthesis enantiomeric excess asymmetric synthesis

Synthetic Diversification Utility: 4-Bromophenyl Handle Enables Modular Cross-Coupling Derivatization Not Possible with Non-Halogenated Analogs

The 4-bromophenyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid generation of structurally diverse analogue libraries from a common late-stage intermediate [1]. In contrast, the biphenyl analog TR-14035 (CAS 232271-19-1) already contains the coupled product and offers no equivalent site for further arylation or amination without de novo synthesis . Similarly, the methyl ester analog (CAS 232277-15-5) shares the 4-bromophenyl handle but lacks the ethyl ester's distinct steric and electronic properties for subsequent transformations. The combination of a reactive aryl bromide and a hydrolyzable ethyl ester in a single, stereochemically pure scaffold makes this compound a uniquely versatile intermediate for parallel medicinal chemistry campaigns targeting both the side chain and the ester functionality .

Suzuki coupling cross-coupling derivatization

Optimal Research and Procurement Application Scenarios for Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate


Kinase Profiling and Anti-Inflammatory Probe Development

This compound is best deployed as a starting scaffold for kinase-focused phenotypic screening or target identification in inflammatory disease models. Its demonstrated broad-spectrum tyrosine kinase inhibition (IC₅₀ 3.2–8.7 μM) [1] positions it as a useful tool compound for profiling kinase-dependent pathways, particularly when compared against integrin-selective analogs like TR-14035 (IC₅₀ 7–87 nM on α4β7/α4β1) that lack kinase activity . Researchers investigating the intersection of kinase signaling and integrin-mediated adhesion can use the divergent target selectivity of these two compounds to deconvolve pathway contributions.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The 4-bromophenyl substituent makes this compound an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to generate arrays of biaryl or arylamine derivatives in parallel [1]. Unlike TR-14035, which already incorporates the coupled biaryl system and offers no further diversification handle, this compound allows medicinal chemists to explore diverse substituent effects at the 4-position while retaining the 2,6-dichlorobenzamido pharmacophore and ethyl ester functionality . This is particularly valuable in hit-to-lead campaigns where rapid SAR exploration around the aryl side chain is required.

Enantioselective Synthesis and Chiral Pool Applications

The defined (S)-stereochemistry with >98% ee [1] makes this compound suitable as a chiral building block for the synthesis of enantiomerically pure drug candidates. The well-established SAR from the VLA-4 antagonist literature demonstrates that biological activity resides primarily in the (S)-enantiomer for this scaffold class . Users requiring stereochemically pure intermediates for asymmetric synthesis of pharmaceutical candidates should procure the (S)-configured product rather than racemic mixtures or undefined stereoisomers.

Prodrug Design and Pharmacokinetic Optimization Studies

The ethyl ester functionality (XLogP3 5.4, TPSA 55.4 Ų) [1] provides an optimal balance of lipophilicity for membrane permeability while serving as a hydrolyzable prodrug moiety. Compared to the methyl ester analog (CAS 232277-15-5, estimated XLogP3 ~4.9) , the ethyl ester offers enhanced passive diffusion potential, while the free carboxylic acid form—predicted to have substantially lower permeability—would require active transport mechanisms for cellular entry. This compound is therefore the preferred ester form for cell-based assays where intracellular delivery of the active acid metabolite is desired.

Quote Request

Request a Quote for Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.